molecular formula C22H20O4 B5818095 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B5818095
M. Wt: 348.4 g/mol
InChI Key: FCCJSWMBJCNARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. This is followed by the cyclopropanation of the resulting intermediate using a cyclopropanecarboxylate ester under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate involves its interaction with various molecular targets. It can inhibit enzymes or interact with cellular receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is unique due to its specific structural features, such as the presence of a cyclopropanecarboxylate group, which can impart distinct chemical and biological properties compared to other chromen-2-one derivatives.

Properties

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-13-17-10-11-19(25-21(23)16-8-9-16)14(2)20(17)26-22(24)18(13)12-15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCJSWMBJCNARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.